Pipequaline hydrochloride
Overview
Description
It is classified as a nonbenzodiazepine anxiolytic due to its anxiolytic effects without significant sedative, amnestic, or anticonvulsant effects . This compound is a partial agonist of benzodiazepine receptors and has been studied for its potential therapeutic applications, although it was never marketed .
Mechanism of Action
Target of Action
Pipequaline hydrochloride, also known as PK-8165 hydrochloride, primarily targets the GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a non-selective GABA A receptor partial agonist . This means it binds to these receptors and mimics the action of GABA, the primary inhibitory neurotransmitter in the brain. As a partial agonist, it doesn’t fully activate the receptor but instead results in a response which is less than that of a full agonist .
Biochemical Pathways
Its action on gaba a receptors suggests it may influence pathways related to inhibitory neurotransmission in the brain .
Pharmacokinetics
The piperazine moiety, a component of this compound, is known to impact the physicochemical properties of the final molecule, potentially affecting pharmacokinetics .
Result of Action
The action of this compound results in anxiolytic effects . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and very little sedative, amnestic or anticonvulsant effects . This suggests that it may reduce anxiety without causing significant sedation or memory impairment .
Biochemical Analysis
Biochemical Properties
Pipequaline hydrochloride interacts with the benzodiazepine receptor . It acts as a non-selective GABA A receptor partial agonist . The nature of these interactions is such that it behaves as a partial agonist of brain type benzodiazepine receptors .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the GABA A receptor . This interaction influences cell function by modulating the activity of this receptor, which plays a crucial role in inhibitory neurotransmission in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the benzodiazepine receptor . As a partial agonist, it can activate the receptor but not to the same extent as a full agonist . This results in anxiolytic effects without the sedative, amnestic, or anticonvulsant effects typically associated with benzodiazepines .
Metabolic Pathways
Given its interaction with the GABA A receptor, it may influence GABAergic neurotransmission
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PK-8165 hydrochloride involves the reaction of ethyl 2-phenylquinoline-4-carboxylate with ethyl N-benzoylpiperidyl-4-acetate in the presence of potassium tert-butylate in tetrahydrofuran (THF). This reaction produces 2-phenyl-4-(4-piperidylacetyl)quinone, which is then reduced with hydrazine at 180°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: PK-8165 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions, such as the one involving hydrazine, are used in its synthesis.
Substitution: The quinoline ring allows for substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and other reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying benzodiazepine receptor interactions and the synthesis of quinoline derivatives.
Biology: The compound’s anxiolytic properties make it a valuable tool for studying anxiety-related pathways and receptor mechanisms.
Medicine: Although not marketed, PK-8165 hydrochloride’s anxiolytic effects have been explored for potential therapeutic applications in anxiety disorders.
Industry: The compound’s unique chemical structure and properties make it a candidate for developing new anxiolytic drugs and studying receptor-ligand interactions .
Comparison with Similar Compounds
PK-9084: Another phenylquinoline derivative with similar receptor interactions.
PK-11195: An isoquinoline compound with anxiolytic properties.
Ro5 4864: An atypical benzodiazepine with distinct pharmacological profiles.
Uniqueness: PK-8165 hydrochloride is unique due to its partial agonist activity at benzodiazepine receptors, providing anxiolytic effects without significant sedation or anticonvulsant properties. This distinguishes it from traditional benzodiazepines, which often have broader effects .
Properties
IUPAC Name |
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2.ClH/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22;/h1-9,16-17,23H,10-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMPGHGMSUJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230168 | |
Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80221-58-5 | |
Record name | Pipequaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080221585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPEQUALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q81XB10I9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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